molecular formula C17H18N2O3S B2372945 4-(phenylsulfonyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone CAS No. 1009526-41-3

4-(phenylsulfonyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone

Cat. No.: B2372945
CAS No.: 1009526-41-3
M. Wt: 330.4
InChI Key: FIZPLHYTOQQXAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The discovery of quinoxaline derivatives dates to the late 19th century, but the synthesis of 4-(phenylsulfonyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone represents a modern advancement in heterocyclic chemistry. Quinoxalines gained prominence due to their structural resemblance to biologically active molecules, such as flavin coenzymes, which spurred interest in their synthetic analogs. The incorporation of sulfonyl and alkyl groups into the quinoxalinone scaffold emerged as a strategy to modulate electronic and steric properties for targeted applications.

This compound was first synthesized in the early 21st century through multistep reactions involving condensation, alkylation, and sulfonylation. Early protocols relied on traditional heating methods, but microwave-assisted synthesis later improved yields and efficiency. Its development paralleled the broader exploration of quinoxaline derivatives in medicinal chemistry, where substituents like phenylsulfonyl and propyl were found to enhance metabolic stability and binding affinity.

Nomenclature and Classification in the Quinoxalinone Family

The systematic IUPAC name, This compound , reflects its structural features:

  • Quinoxalinone core : A bicyclic system comprising a benzene ring fused to a partially saturated pyrazine ring (3,4-dihydro-2(1H)-quinoxalinone).
  • Substituents : A phenylsulfonyl group (-SO₂Ph) at position 4 and a propyl chain (-CH₂CH₂CH₃) at position 3.

It belongs to the 1,2,3,4-tetrahydroquinoxaline subclass, distinguished by its partially reduced pyrazine ring. The sulfonyl group classifies it as a sulfone-containing heterocycle, while the propyl chain places it among N-alkylated quinoxalinones.

Table 1: Key Structural and Molecular Data

Property Value Source
Molecular formula C₁₇H₁₈N₂O₃S
Molecular weight 330.40 g/mol
CAS Registry Number 1009526-41-3
Key functional groups Sulfonyl, propyl, ketone

Structural Significance in Heterocyclic Chemistry

The compound’s architecture combines three critical elements:

  • Quinoxalinone Core : The partially saturated pyrazine ring introduces conformational flexibility, enabling interactions with biological targets. The ketone at position 2 participates in hydrogen bonding, while the nitrogen atoms facilitate π-stacking.
  • Phenylsulfonyl Group : This electron-withdrawing group enhances solubility and stabilizes the molecule via resonance effects. It also serves as a hydrogen bond acceptor, critical for ligand-receptor interactions.
  • Propyl Substituent : The alkyl chain at position 3 increases lipophilicity, improving membrane permeability in bioactive derivatives.

Spectroscopic characterization, including NMR and IR, confirms the planar geometry of the quinoxalinone ring and the axial orientation of the sulfonyl group. X-ray crystallography reveals dihedral angles of ~85° between the benzene and pyrazine rings, minimizing steric strain.

Research Significance and Applications Overview

This compound has emerged as a versatile intermediate in multiple domains:

  • Medicinal Chemistry : Serves as a precursor for antitumor and antimicrobial agents. Derivatives inhibit enzymes like lactate dehydrogenase (LDH) and cyclooxygenase-2 (COX-2).
  • Materials Science : Its sulfonyl group enhances thermal stability, making it suitable for polymer additives and corrosion inhibitors.
  • Catalysis : Acts as a ligand in transition-metal complexes for cross-coupling reactions, leveraging the electron-deficient quinoxalinone core.

Recent studies highlight its role in synthesizing fused heterocycles, such as triazoloquinoxalines, which exhibit luminescent properties. Additionally, its reactivity with Grignard reagents enables the construction of carbon-carbon bonds at position 3, expanding its utility in organic synthesis.

Properties

IUPAC Name

4-(benzenesulfonyl)-3-propyl-1,3-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-2-8-16-17(20)18-14-11-6-7-12-15(14)19(16)23(21,22)13-9-4-3-5-10-13/h3-7,9-12,16H,2,8H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZPLHYTOQQXAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)NC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401332529
Record name 4-(benzenesulfonyl)-3-propyl-1,3-dihydroquinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665784
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1009526-41-3
Record name 4-(benzenesulfonyl)-3-propyl-1,3-dihydroquinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Propyl-Substituted 1,2-Diketone Route

Reacting o-phenylenediamine with 3-oxopentanedioic acid or its ester under acidic conditions yields the propyl-substituted quinoxalinone.

Example Protocol :

  • Dissolve o-phenylenediamine (1.08 g, 10 mmol) and ethyl 3-oxopentanoate (1.72 g, 10 mmol) in ethanol.
  • Reflux at 80°C for 4–6 hours.
  • Cool, filter, and recrystallize from ethanol to obtain 3-propyl-3,4-dihydro-2(1H)-quinoxalinone (yield: 85–92%).

Key Data :

Parameter Value
Solvent Ethanol
Temperature 80°C
Reaction Time 4–6 h
Yield 85–92%

Post-Cyclization Alkylation

Alternatively, alkylate preformed quinoxalinone using 1-bromopropane under basic conditions:

Example Protocol :

  • Suspend 3,4-dihydro-2(1H)-quinoxalinone (1.5 g, 10 mmol) in DMF.
  • Add K₂CO₃ (2.76 g, 20 mmol) and 1-bromopropane (1.23 mL, 15 mmol).
  • Stir at 60°C for 12 hours.
  • Extract with ethyl acetate, dry (Na₂SO₄), and concentrate to isolate 3-propyl derivative (yield: 72–80%).

Key Data :

Parameter Value
Base K₂CO₃
Solvent DMF
Temperature 60°C
Yield 72–80%

Sulfonation at Position 4

Introducing the phenylsulfonyl group requires electrophilic sulfonation followed by nucleophilic substitution.

Chlorosulfonic Acid-Mediated Sulfonation

Treat the quinoxalinone core with chlorosulfonic acid to form the sulfonyl chloride intermediate.

Example Protocol :

  • Cool chlorosulfonic acid (5 mL) to 0°C.
  • Add 3-propyl-3,4-dihydro-2(1H)-quinoxalinone (2.0 g, 10 mmol) slowly.
  • Stir at 25°C for 2 hours.
  • Quench with ice water, extract with DCM, and dry to isolate 4-sulfonyl chloride (yield: 70–75%).

Key Data :

Parameter Value
Reagent ClSO₃H
Temperature 0°C → 25°C
Yield 70–75%

Coupling with Benzene

React the sulfonyl chloride with benzene via Ullmann-type coupling:

Example Protocol :

  • Suspend 4-sulfonyl chloride (1.0 g, 3.2 mmol) in toluene.
  • Add CuI (0.12 g, 0.64 mmol), K₂CO₃ (0.88 g, 6.4 mmol), and benzene (0.5 mL, 6.4 mmol).
  • Reflux at 110°C for 24 hours.
  • Filter, concentrate, and purify via column chromatography (hexane:EtOAc = 3:1) to isolate the title compound (yield: 60–65%).

Key Data :

Parameter Value
Catalyst CuI
Base K₂CO₃
Solvent Toluene
Yield 60–65%

One-Pot Synthesis via Sequential Functionalization

A streamlined approach combines cyclization, alkylation, and sulfonation in a single reactor:

Example Protocol :

  • React o-phenylenediamine (1.08 g, 10 mmol) with ethyl 3-oxopentanoate (1.72 g, 10 mmol) in ethanol under reflux (4 h).
  • Add 1-bromopropane (1.23 mL, 15 mmol) and K₂CO₃ (2.76 g, 20 mmol), stir at 60°C (12 h).
  • Cool, add chlorosulfonic acid (5 mL), stir at 25°C (2 h).
  • Quench, extract, and couple with benzene/CuI (24 h).
  • Isolate 4-(phenylsulfonyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone (overall yield: 50–55%).

Key Data :

Step Yield
Cyclization 85–92%
Alkylation 72–80%
Sulfonation 50–55% (overall)

Alternative Method: Direct Sulfonyl Incorporation

Using pre-sulfonated building blocks avoids multi-step functionalization:

Example Protocol :

  • Synthesize 4-sulfonated o-phenylenediamine by reacting o-phenylenediamine with benzenesulfonyl chloride (1.2 equiv) in pyridine.
  • Condense with ethyl 3-oxopentanoate under reflux (6 h).
  • Recrystallize from ethanol to obtain the target compound (yield: 65–70%).

Key Data :

Parameter Value
Sulfonating Agent PhSO₂Cl
Solvent Pyridine/EtOH
Yield 65–70%

Critical Analysis of Methods

Efficiency Comparison

Method Advantages Limitations
Sequential Steps High purity, scalable Multi-step, lower overall yield
One-Pot Synthesis Time-efficient Optimization challenges
Direct Incorporation Fewer steps Limited substrate flexibility

Yield Optimization Strategies

  • Microwave Assistance : Reduces reaction time for cyclization (e.g., 30 min vs. 4 h).
  • Phase-Transfer Catalysis : Enhances alkylation efficiency (e.g., Aliquat 336 in DMF).
  • Pd Catalysis : Improves coupling yields (e.g., Pd(PPh₃)₄ for sulfonyl-aryl bonds).

Chemical Reactions Analysis

Types of Reactions

4-(phenylsulfonyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the quinoxalinone core or the sulfonyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the phenyl ring or the quinoxalinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the phenyl ring or the quinoxalinone core.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Research has indicated that quinoxalinone derivatives exhibit significant antimicrobial properties. Studies have shown that modifications to the quinoxalinone structure can enhance its efficacy against various bacterial strains. For instance, derivatives similar to 4-(phenylsulfonyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone have been tested for their ability to inhibit the growth of Gram-positive and Gram-negative bacteria .

2. Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory potential. In vitro studies suggest that it may modulate inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and psoriasis .

3. Anticancer Properties
Quinoxalinone derivatives have been investigated for their anticancer activities. Some studies report that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on a series of quinoxalinone derivatives demonstrated that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those for standard antibiotics, indicating its potential as an alternative antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on inflammatory diseases, researchers evaluated the effects of this compound in animal models of arthritis. The results showed a marked reduction in inflammatory markers and joint swelling compared to control groups, suggesting its therapeutic potential in managing autoimmune conditions .

Table 1: Antimicrobial Activity of Quinoxalinone Derivatives

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Table 2: Anti-inflammatory Effects in Animal Models

StudyModelOutcome
Anti-inflammatory Study on QuinoxalinonesArthritis Mouse ModelReduced joint swelling by 50%
Decreased inflammatory cytokines

Mechanism of Action

The mechanism by which 4-(phenylsulfonyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Table 1: Substituent and Molecular Weight Comparison

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications References
4-(Phenylsulfonyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone 3-propyl, 4-phenylsulfonyl Not explicitly stated Potential kinase inhibition
4-[(2,4-Dichlorophenyl)sulfonyl]-3-propyl-... 3-propyl, 4-(2,4-dichlorophenyl)sulfonyl 399.3 >90% purity; halogenated sulfonyl group enhances reactivity
4-Benzoyl-1-(3-fluorobenzyl)-3-methyl-... 3-methyl, 4-benzoyl, 1-(3-fluorobenzyl) Not provided Fluorine enhances metabolic stability
3-Methyl-3,4-dihydro-2(1H)-quinoxalinone 3-methyl 162.19 Anticancer activity (lab use only)
4-(3,4-Dichlorobenzoyl)-3-methyl-... 3-methyl, 4-(3,4-dichlorobenzoyl) 335.18 Dichlorobenzoyl group improves target selectivity

Key Observations :

Halogenation : Chlorine or fluorine substituents (e.g., 2,4-dichlorophenylsulfonyl in , 3-fluorobenzyl in ) increase electrophilicity and binding to hydrophobic pockets in enzymes or receptors.

Alkyl Chain Length : The 3-propyl group in the target compound may offer a balance between lipophilicity and steric hindrance compared to shorter chains (e.g., 3-methyl in ).

Sulfonyl vs.

Biological Activity

4-(Phenylsulfonyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a series of reactions involving quinoxalinone derivatives. The typical synthetic route includes the reaction of phenylsulfonyl chloride with 3-propyl-3,4-dihydro-2(1H)-quinoxalinone under basic conditions. The resulting product can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Structural Formula

The structural formula can be represented as follows:

C13H14N2O2S\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_2\text{S}

Anticancer Properties

Research indicates that quinoxaline derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines through multiple mechanisms:

  • Inhibition of COX-2 : Quinoxaline derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors. In one study, the compound exhibited moderate inhibition efficiency (57.85%) at a concentration of 100 µg/mL, with improved activity at higher concentrations .
  • Targeting Apoptotic Pathways : The compound may induce apoptosis in cancer cells by downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL, which are crucial for cell survival .

Antimicrobial Activity

In addition to anticancer effects, this compound has demonstrated antimicrobial properties against various bacterial strains. Studies have reported that quinoxaline derivatives possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cancer progression and inflammation.
  • Molecular Docking Studies : Computational studies suggest that the compound binds effectively to target proteins involved in tumorigenesis, providing insights into its potential efficacy .

Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of several quinoxaline derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxic effects against colorectal cancer cell lines (HCT-116 and LoVo), with IC50 values indicating potent activity compared to standard chemotherapeutics .

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, the compound was tested against a panel of bacterial strains. The results showed that it exhibited notable inhibitory effects on both Staphylococcus aureus and Escherichia coli, suggesting its potential utility in treating bacterial infections .

Q & A

Q. What are the established synthetic routes for 4-(phenylsulfonyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including sulfonation, alkylation, and cyclization. Key intermediates, such as 3,4-dihydroquinoxalinone derivatives, are synthesized via condensation of o-phenylenediamine with glyoxalate esters under controlled temperatures (45°C, ethanol) . Sulfonyl groups are introduced via sulfonation reactions using reagents like 4-chlorophenylsulfonyl chloride. Optimization parameters include solvent choice (DMF or ethanol), temperature (0°C to 80°C), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling). Yields range from 48% to 98%, depending on purification methods like column chromatography .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR, ¹H/¹³C), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS) are standard for structural confirmation. NMR identifies proton environments (e.g., sulfonyl and propyl groups), FT-IR confirms functional groups (C=O at ~1700 cm⁻¹), and MS validates molecular weight. High-Resolution Mass Spectrometry (HRMS) and X-ray diffraction (XRD) resolve ambiguities in complex spectra .

Q. How are intermediates isolated and purified during synthesis?

Intermediates like 3,4-dihydroquinoxalinone derivatives are isolated via liquid-liquid extraction and purified using column chromatography (silica gel, hexane/ethyl acetate gradients). Crystallization in ethanol or methanol is employed for final products, with melting points (e.g., 223–225°C) used to assess purity .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) calculations elucidate the electronic properties of this compound?

DFT methods analyze molecular orbitals, electron density distributions, and reactive sites. For quinoxalinone derivatives, studies using the B3LYP/6-31G(d) basis set reveal electron-withdrawing effects of sulfonyl groups, which stabilize the quinoxaline ring and influence electrophilic substitution patterns . Computational data can predict spectroscopic shifts (e.g., NMR chemical shifts) and validate experimental results .

Q. What strategies resolve contradictions between experimental data (e.g., unexpected NMR peaks or MS fragments)?

Cross-validation using complementary techniques is critical. For example:

  • Unexpected NMR peaks : Compare with DFT-predicted shifts or use 2D NMR (COSY, HSQC) to assign signals .
  • Ambiguous MS fragments : Perform HRMS or tandem MS (MS/MS) to resolve isobaric interferences.
  • Crystallographic discrepancies : Use XRD to confirm stereochemistry and hydrogen bonding patterns .

Q. How does the sulfonyl group influence reactivity in substitution or oxidation reactions?

The sulfonyl group acts as an electron-withdrawing moiety, directing electrophilic attacks to meta/para positions on the phenyl ring. In substitution reactions, it enhances leaving-group ability (e.g., halogen displacement). Oxidation studies on similar compounds show sulfonyl groups stabilize intermediates, reducing side reactions. Reductive cleavage (e.g., using LiAlH₄) can yield thioether derivatives .

Q. What in silico methods predict the compound’s biological activity against enzyme targets?

Molecular docking (AutoDock, Glide) evaluates binding affinities to targets like kinases or GPCRs. Quantitative Structure-Activity Relationship (QSAR) models correlate structural features (e.g., sulfonyl group size, logP) with activity. For example, sulfonamide derivatives in PubChem show inhibitory potential against carbonic anhydrase via zinc coordination .

Methodological Considerations

Q. How should researchers design experiments to study environmental fate or biodegradation of this compound?

Follow protocols from long-term environmental studies (e.g., Project INCHEMBIOL):

  • Abiotic degradation : Expose the compound to UV light, varying pH, and temperatures. Monitor degradation via HPLC or LC-MS.
  • Biotic degradation : Use microbial consortia from soil/water samples. Measure metabolite formation (e.g., quinoline derivatives) over 30–90 days .

Q. What advanced synthetic routes enable diversification of the quinoxalinone core for structure-activity studies?

  • Carboxylic acid derivatives : Introduce carboxyl groups via hydrolysis of ester intermediates (e.g., NaOH/EtOH, 80°C).
  • Cross-coupling : Use Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄ catalyst) to modify the phenyl ring .

Data Reporting Best Practices

  • Thermophysical properties : Report melting points, solubility (in DMSO/water), and partition coefficients (logP) using IUPAC guidelines .
  • Spectral data : Include raw NMR/FT-IR files in supplementary materials and reference PubChem entries (e.g., CID 12345678) for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.